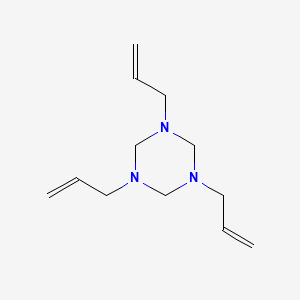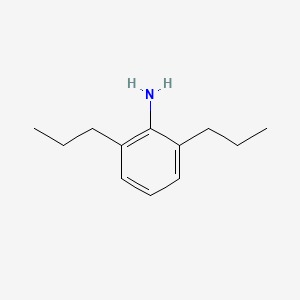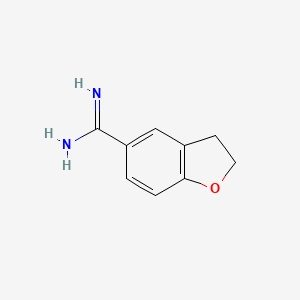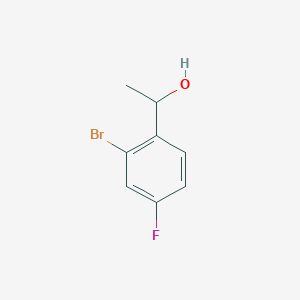
1-(2-Bromo-4-fluorophenyl)ethanol
Overview
Description
1-(2-Bromo-4-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Conversion Methods : A study by Ikeda (1990) presented an electrochemical method for converting haloacetophenones, including compounds similar to 1-(2-Bromo-4-fluorophenyl)ethanol, into corresponding halophenylethanols. This method offers a convenient approach to synthesizing such compounds (Ikeda, 1990).
Enantioselective Microbial Reduction : Research by Patel et al. (2004) highlighted the enantioselective microbial reduction of acetophenones to produce chiral intermediates, including (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol. This process is significant for synthesizing chiral pharmaceutical intermediates with high enantiomeric purity (Patel et al., 2004).
X-Ray Crystallography Studies : Percino et al. (2008) conducted X-ray crystallography studies on compounds structurally related to this compound, revealing detailed insights into their crystalline structure and properties (Percino et al., 2008).
Synthesis of Chiral Alcohols : A 2022 study focused on the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the synthesis of drugs for HIV infection and Alzheimer's disease. This research provides valuable insights into the production of enantiomerically pure chiral alcohols (ChemChemTech, 2022).
Stereoinversion Studies : Utsukihara et al. (2008) examined the stereoinversion of various substituted fluoro, chloro, bromo, and methyl 1-phenylethanols, which is relevant to the study of this compound. Their findings contribute to understanding the stereoinversion processes in such compounds (Utsukihara et al., 2008).
Biotransformation Synthesis : Martínez et al. (2010) described an efficient biotransformation-mediated synthesis for producing enantiomerically pure forms of compounds related to this compound. This method is significant for manufacturing key intermediates required in pharmaceutical development (Martínez et al., 2010).
Radiopharmaceutical Intermediates : Banks and Hwang (1994) explored the production of fluoroarylketones, closely related to this compound, for use as radiopharmaceutical intermediates. Their research provides insights into the synthesis of these compounds for medical imaging applications (Banks & Hwang, 1994).
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYZIWSUVOQESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


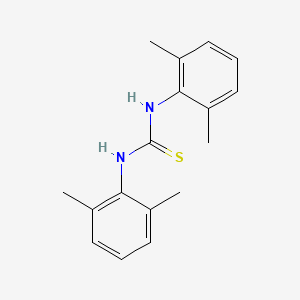
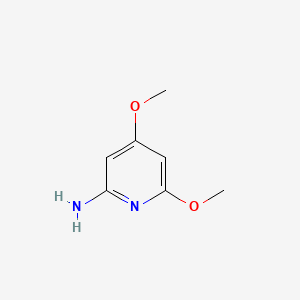
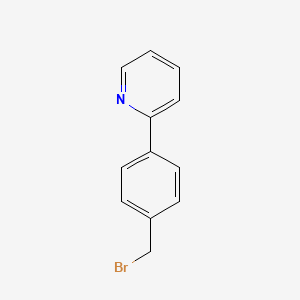
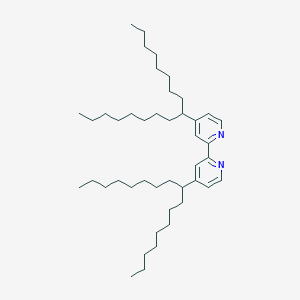

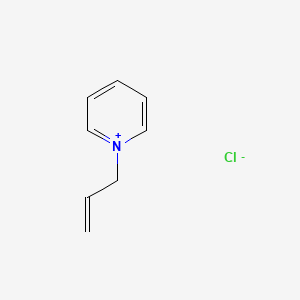
![(8S,9S,10R,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B3188939.png)
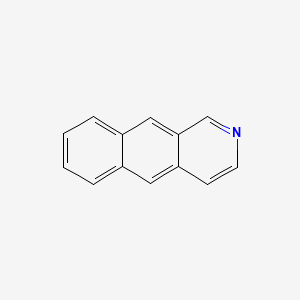
![Benzo[b][1,6]naphthyridine](/img/structure/B3188952.png)
![Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]-](/img/structure/B3188957.png)
